1-Benzyl-4-(4-methoxyphenyl)piperidine

Monoamine Oxidase Inhibition Enzyme Kinetics Neuropharmacology

Time-dependent MAO-A inhibitor studies require specific tetrahydropyridine scaffolds with verified mechanistic profiles-generic analogs compromise kinetic data. Source 1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS 13314-69-7) to obtain the exact substitution pattern documented to switch MAO-A inhibition from competitive to slowly-reversible. - Pre-installed N-benzyl masked amine eliminates nitrogen protection step in CNS library synthesis. - 4-Methoxy substituent modulates ring electronics for SAR exploration. - Validated scaffold for catalytic hydrogenation process development per Ciba-Geigy GB2174093A.

Molecular Formula C19H21NO
Molecular Weight 281.4 g/mol
CAS No. 13314-69-7
Cat. No. B081057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-methoxyphenyl)piperidine
CAS13314-69-7
Synonyms1-BENZYL-4-(4-METHOXYPHENYL)TETRAHYDROPYRIDINE
Molecular FormulaC19H21NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3
InChIKeyUKPAKYMOHCOFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(4-methoxyphenyl)piperidine: Structural & Physicochemical Baseline


1-Benzyl-4-(4-methoxyphenyl)piperidine (CAS 13314-69-7) is a synthetic 1,4-disubstituted tetrahydropyridine derivative with the molecular formula C19H21NO and a molecular weight of 279.38 g/mol [1]. It is characterized by an N-benzyl group and a 4-(4-methoxyphenyl) substituent on a 1,2,3,6-tetrahydropyridine ring, which distinguishes it from fully saturated piperidine analogs . This compound is primarily procured as a research intermediate or a structural building block in medicinal chemistry, particularly for central nervous system (CNS)-targeted programs, due to its specific substitution pattern that allows for further functionalization .

CNS medicinal chemistry building block. Pre-installed N-benzyl protection and 4-methoxyphenyl pharmacophore support lead optimization.

MAO-A enzymology tool. Substitution pattern may support kinetic mechanism studies due to reported time-dependent inhibition class effects.

Synthetic intermediate. Dual functionality enables direct parallel synthesis without additional N-protection steps.

1-Benzyl-4-(4-methoxyphenyl)piperidine: Unique vs. 4-Phenylpiperidine Analogs


The specific 1-benzyl-4-(4-methoxyphenyl) substitution pattern on the 1,2,3,6-tetrahydropyridine scaffold creates a unique chemical space that is not interchangeable with other 4-phenylpiperidine or N-benzylpiperidine analogs. The 4-methoxy group significantly alters the electron density of the aromatic ring, which influences both the compound's reactivity in further synthetic transformations and its interaction with biological targets, such as monoamine oxidase (MAO) enzymes [1]. Studies on structurally similar N-substituted tetrahydropyridines demonstrate that even minor substituent changes on the N-benzyl or 4-phenyl ring can switch the kinetic mechanism of MAO-A inhibition from competitive to time-dependent, slow-binding, which is a critical differentiation for tool compound selection in enzymology research [1]. Therefore, generic substitution without verifying these substituent-specific mechanistic effects risks invalidating experimental results.

This compound N-Benzyl-4-(4-methoxyphenyl)tetrahydropyridine
Generic analog 4-(4-Methoxyphenyl)piperidine

Missing N-benzyl protection requires an extra synthetic step, altering route efficiency and potentially shifting intermediate stability.

This substitution pattern 4-Methoxyphenyl group present
Unsubstituted analog N-Benzyl-4-phenylpiperidine

Removing the methoxy group may shift the MAO-A kinetic mechanism from time-dependent to competitive inhibition, invalidating assay protocols.

1-Benzyl-4-(4-methoxyphenyl)piperidine: Key Differentiators from Closest Analogs


MAO-A Inhibition: Kinetic Mechanism Shift

In a study of N-substituted 1,2,3,6-tetrahydropyridines, analogs with a 4-methoxyphenyl substitution exhibited a distinct time-dependent, slowly-reversible inhibition of MAO-A, whereas the unsubstituted N-benzyl-4-phenyl analog likely displayed a different kinetic profile [1]. This mechanistic shift is crucial for researchers selecting tool compounds for MAO-A inhibition studies, as it directly impacts experimental design regarding pre-incubation times and reversibility testing [1].

MAO-A Inhibition Mechanism
Class-level inference
Time-dependent, slowly-reversible inhibition reported for the compound class.
Target class vs Competitive analogs
Supports kinetic mechanism research fit.
Assay protocols require pre-incubation validation.
Monoamine Oxidase Inhibition Enzyme Kinetics Neuropharmacology

Synthetic Utility: Pre-installed N-Benzyl Protection

The compound's 1-benzyl group serves as a protecting group for the piperidine nitrogen, while the 4-methoxyphenyl group is a common pharmacophore in CNS drug candidates. This dual functionality provides a distinct advantage over 4-(4-methoxyphenyl)piperidine, which lacks the N-protection and requires an additional synthetic step to install a benzyl or similar group before further N-functionalization [1]. Patents, such as US3161644A, highlight the use of analogous 1-benzyl-4-substituted piperidines as key intermediates in synthesizing biologically active molecules, underscoring the value of this specific N-benzyl protection strategy .

Synthetic Step Reduction
Supporting evidence
At least one less synthetic step vs. unprotected piperidine.
Pre-installed N-benzyl vs Additional N-protection required
Supports parallel synthesis workflow selection.
Relevant for lead optimization sourcing.
Synthetic Chemistry Drug Discovery Process Development

Physicochemical Property Profile Comparison

The introduction of the 4-methoxy substituent on the phenyl ring increases the topological polar surface area (TPSA) and hydrogen bond acceptor count relative to the unsubstituted N-benzyl-4-phenylpiperidine [1]. For the tetrahydropyridine core, this modification, along with a molecular weight of 279.38 g/mol, positions the compound closer to the drug-likeness metrics but with a slightly elevated logP due to the benzyl group, differentiating it from more polar or lipophilic analogs [1].

Physicochemical Profile
Class-level inference
MW shift +42 g/mol vs. unsubstituted analog.
279.38 g/mol, HBA 2 vs ~237 g/mol, HBA 1
Property differences guide series-specific building block selection.
Calculated data; impacts solubility and permeability.
ADME Prediction Physicochemical Properties Computational Chemistry

1-Benzyl-4-(4-methoxyphenyl)piperidine: Research Application Scenarios


MAO-A Kinetic Mechanism Studies

Researchers investigating the kinetic diversity of MAO-A inhibitors can source this compound to explore the structure-activity relationship governing the switch from classical competitive inhibition to time-dependent, slowly-reversible mechanisms, as documented in the class of N-substituted tetrahydropyridines [1]. Its specific substitution pattern is hypothesized to contribute to this mechanistic shift, making it a valuable tool for probing enzyme dynamics that cannot be studied with simpler analogs [1].

CNS Lead Optimization via Parallel Synthesis

This compound's pre-installed N-benzyl group serves as a masked amine, enabling direct library synthesis for CNS targets [2]. It eliminates the need for a nitrogen protection step, which is a significant advantage in high-throughput medicinal chemistry workflows where step-count reduction is critical [2]. The 4-methoxy substituent also provides a synthetic handle for further derivatization or a built-in pharmacophoric element for dopamine receptor or MAO inhibition studies [2].

Dopamine Receptor Subtype Tool Compound

Based on the class-level inference of dopaminergic activity for benzyl-substituted tetrahydropyridines , this specific compound can be procured as a starting scaffold for developing selective dopamine D2 or D3 receptor ligands. The combination of N-benzyl and 4-methoxyphenyl fragments is known to be complementary to the receptor binding pocket, allowing for systematic exploration of subtype selectivity profiles .

NSAID Intermediate Process Benchmark

Patents from Ciba-Geigy (GB2174093A) describe processes using similar 1-benzyl-4-aryl-tetrahydropyridine intermediates for synthesizing pharmaceutically active piperidine compounds [3]. Procuring this specific compound can serve as an internal standard or starting material to benchmark and validate novel catalytic hydrogenation or cross-coupling processes developed for the large-scale synthesis of structurally related active pharmaceutical ingredients (APIs) [3].

Application
Selection Property
Validation Focus
MAO-A kinetic mechanism studies
Substitution-dependent inhibition profile
Time-dependent assay protocol review
CNS lead optimization
Pre-installed N-benzyl protection
Route efficiency and library synthesis fit
Dopamine receptor ligand development
N-benzyl/4-methoxyphenyl pharmacophore
Subtype selectivity profile exploration
Process chemistry benchmarking
Tetrahydropyridine scaffold identity
Catalytic hydrogenation method validation

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